3-Chloro-1-(2-thienyl)-1-propanol

Enantioselective synthesis Kinetic resolution Lipase catalysis

Procurement pain: Confusing thienyl with phenyl analogues (e.g., CAS 18776-12-0) leads to batch rejection and incorrect API synthesis. 3-Chloro-1-(2-thienyl)-1-propanol is the pharmacophoric precursor for duloxetine, not fluoxetine. Quantitative advantages over brominated or dechlorinated analogs: - Density 1.281 g/cm³ (13% > phenyl version) for rapid QC verification - Enables CALB kinetic resolution to (S)-alcohol (>99% ee, E=299) - Supports continuous membrane reactor process (100% conversion, 10-day stability) Procure racemic or chiral form. Immediate lab-to-pilot scale shipping.

Molecular Formula C7H9ClOS
Molecular Weight 176.66 g/mol
CAS No. 260354-12-9
Cat. No. B3255838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(2-thienyl)-1-propanol
CAS260354-12-9
Molecular FormulaC7H9ClOS
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CCCl)O
InChIInChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2
InChIKeyYISRPYKYTBBHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-(2-thienyl)-1-propanol: Overview and Key Properties


3-Chloro-1-(2-thienyl)-1-propanol (CAS 260354-12-9) is a chlorinated secondary alcohol featuring a thiophene ring at the C-1 position. It serves as the primary chiral building block in the synthesis of the blockbuster antidepressant duloxetine hydrochloride, a dual serotonin–norepinephrine reuptake inhibitor [1]. The compound is predominantly valued in its enantiopure (S)-configuration, which is carried forward through subsequent amination and etherification steps without erosion of stereochemical integrity. Synthetically, it is accessed via NaBH₄ reduction of 3-chloro-1-(2-thienyl)-1-propanone (CAS 40570-64-7), itself prepared by Friedel–Crafts acylation of thiophene with 3-chloropropionyl chloride [2]. The compound exhibits a density of 1.281 g/cm³ and a boiling point of 308.5 °C at 760 mmHg .

Chiral building block for duloxetine intermediate synthesis; (S)-configuration maintained through downstream steps
Accessible via NaBH₄ reduction from 3-chloro-1-(2-thienyl)-1-propanone, providing racemic alcohol for resolution
Compatible with lipase-catalyzed kinetic resolution or ADH-catalyzed asymmetric reduction to obtain (S)-alcohol

Why the Thienyl Core Is Irreplaceable for Duloxetine Synthesis


The thiophene ring of 3-chloro-1-(2-thienyl)-1-propanol is not a decorative substituent; it is a pharmacophoric determinant that governs downstream reactivity, stereochemical recognition, and the biological activity of the ultimate API (duloxetine). Replacement with the phenyl analogue (3-chloro-1-phenylpropanol, CAS 18776-12-0) leads to a different drug series entirely—fluoxetine, tomoxetine, and nisoxetine [1]—not duloxetine. The thienyl sulfur atom provides a distinct electronic environment that both modulates the enantioselectivity of enzymatic and chemical reductions and dictates the regiochemistry of the subsequent naphthyl etherification. Dechlorinated analogues (e.g., 1-(2-thienyl)-1-propanol) lack the leaving group required for the critical Sₙ2 amination step, rendering them dead-end intermediates for duloxetine synthesis [2]. Even the brominated analogue 3-bromo-1-(2-thienyl)-1-propanol, while retaining the leaving-group functionality, exhibits altered reactivity and a different impurity profile upon amination, requiring revalidation of the entire downstream process [3]. The quantitative evidence below demonstrates precisely where the 2-thienyl chloroalcohol exhibits measurable performance advantages over these comparators.

Thienyl sulfur modulates enantioselectivity and directs naphthyl etherification regiochemistry
Phenyl analogue may shift synthetic outcome to non-duloxetine drug series (fluoxetine, tomoxetine)
Chlorine atom serves as leaving group for critical Sₙ2 amination step
Dechlorinated analogues lack leaving group, halting duloxetine intermediate synthesis
Chlorine-based reactivity and impurity profile established for downstream amination
Brominated analogue alters reactivity and impurity profile, requiring process revalidation

Quantitative Performance Evidence vs. Structural Analogues


Kinetic Resolution Enantioselectivity with Lipase Catalysis

In a direct head-to-head enzymatic resolution study by the same research group using Candida antarctica lipase B (CALB), 3-chloro-1-(2-thienyl)-1-propanol achieved an enantiomeric ratio (E-value) of 299 [1]. This places the resolution firmly in the 'excellent' category (E > 200), meaning that highly enantiopure product can be obtained at conversions approaching 50% with minimal co-product contamination. By contrast, the phenyl analogue 3-chloro-1-phenylpropanol, while also resolvable by CALB, requires different process conditions and acyl donors to achieve comparable enantiopurity, reflecting the substrate-specific nature of the enzyme active site [2]. The high E-value directly translates to reduced separation costs and higher isolated yields of the desired (S)-enantiomer in procurement-scale syntheses.

Kinetic Resolution E-value
Head-to-head
E = 299 (CALB) vs. unreported for phenyl analogue
Supports high-ee (S)-alcohol procurement via single-step resolution
CALB, vinyl butanoate, hexane, transesterification mode
Enantioselective synthesis Kinetic resolution Lipase catalysis

Continuous-Flow Bioreduction Process Performance

Ou et al. (2012) demonstrated that a continuous membrane reactor employing liquid-core immobilized Candida pseudotropicalis 104 achieved 100% conversion of 3-chloro-1-(2-thienyl)propanone to (S)-3-chloro-1-(2-thienyl)-1-propanol with >99% enantiomeric excess over a 10-day continuous operation at a substrate loading of 12 g/L [1]. In the same study, the batch reduction mode suffered from substrate inhibition at higher concentrations, limiting productivity. For the phenyl analogue 3-chloro-1-phenylpropanol, a comparable continuous process achieving >99% ee over 10 days has not been reported; the best reported batch asymmetric reduction (using preheated immobilized Candida utilis) achieved 99.5% ee but only 85% yield at 1 g/L substrate loading over 48 h [2]. The 12-fold higher substrate loading and continuous operation of the thienyl process represent a significant advantage for industrial procurement scenarios requiring multi-kilogram quantities with consistent chiral purity.

Continuous Bioreduction
Cross-study
100% conv., >99% ee, 12 g/L, 10-day continuous operation
Validated continuous process supports multi-kg procurement consistency
Membrane reactor, immobilized Candida pseudotropicalis 104
Continuous bioprocessing Asymmetric reduction Biocatalyst immobilization

Chemical Reduction Yield from Ketone Precursor

The standard NaBH₄ reduction of 3-chloro-1-(2-thienyl)-1-propanone in ethanol delivers racemic 3-chloro-1-(2-thienyl)-1-propanol in 91% isolated yield [1]. This two-step sequence from thiophene (Friedel–Crafts acylation followed by NaBH₄ reduction) constitutes the most direct and highest-yielding route to the racemic alcohol. A patent-scale process using NaBH₄ in a methylene dichloride/SDS biphasic system reports an even higher yield of 94.62% on a 475 g scale . For the phenyl analogue, while NaBH₄ reduction of 3-chloropropiophenone is also feasible, the overall yield from benzene to racemic 3-chloro-1-phenylpropanol is typically lower due to competing ring reduction and the absence of the thiophene-mediated electronic activation that facilitates the Friedel–Crafts step. The 91–94.6% yield window for the thienyl compound is a well-reproduced benchmark that procurement teams can use for supplier qualification and cost-of-goods modeling.

NaBH₄ Reduction Yield
Class-level
91–94.6% isolated yield (racemic alcohol)
Reproducible yield benchmark for supplier qualification and cost modeling
NaBH₄/EtOH or CH₂Cl₂/SDS system; academic & patent scale
Synthetic efficiency Racemic alcohol production Process chemistry

Direct Asymmetric Enzymatic Reduction Route

A patented enzymatic reduction employing alcohol dehydrogenase from Thermoanaerobacter sp. (ADH-T) converts 3-chloro-1-(2-thienyl)-1-propanone directly to (1S)-3-chloro-1-(2-thienyl)-1-propanol with 95% enantiomeric excess and a specific enzyme activity of 98 U/g of protein within 60 minutes [1]. This represents a complementary route to the lipase resolution strategy and is significant because it avoids the 50% theoretical yield ceiling inherent to kinetic resolution. By contrast, the phenyl analogue requires different ketoreductases for asymmetric reduction, and the achieved ee values vary widely (81.6–99.5%) depending on the specific enzyme and conditions employed . The availability of a well-characterized ADH-T enzyme with defined specific activity (98 U/g) for the thienyl substrate provides procurement teams with a quantitative benchmark for evaluating enzyme suppliers and process consistency.

ADH-T Enzymatic Reduction
Cross-study
95% ee, 98 U/g (thienyl) vs. 81.6–99.5% ee for phenyl substrate
Defined enzyme benchmark enables lot performance criteria specification
ADH-T, NADPH, 30 °C, 60 min; phosphate buffer pH 5
Alcohol dehydrogenase Enzymatic reduction Cofactor regeneration

Physicochemical Identity Confirmation Parameters

The 2-thienyl chloroalcohol exhibits measurable physicochemical properties that readily distinguish it from its most common analogue, 3-chloro-1-phenylpropanol. The thienyl compound has a density of 1.281 g/cm³ and a boiling point of 308.5 °C at 760 mmHg , while the phenyl analogue has a density of 1.134–1.149 g/cm³ and a boiling point of ~296 °C at 760 mmHg . This approximately 13% higher density and 12 °C higher boiling point for the thienyl compound arise from the higher molecular weight of the thiophene ring (with sulfur) versus the phenyl ring. These differences provide unambiguous identity confirmation by simple density measurement or GC retention time, enabling procurement quality control laboratories to rapidly verify that the correct analogue has been supplied—particularly important given that both compounds are chlorinated secondary alcohols of similar molecular weight (176.66 vs. 170.64 g/mol).

Physicochemical Identity
Data to verify
Density: 1.281 g/cm³ (thienyl) vs. 1.134 g/cm³ (phenyl); BP: 308.5 °C vs. 296 °C
Density differential may support rapid incoming QC identity check
Standard conditions; confirm with certified reference material
Quality control Physicochemical characterization Procurement specification

High-Value Application Scenarios


CALB-Catalyzed Kinetic Resolution for Enantiopure Intermediate

Procurement of racemic 3-chloro-1-(2-thienyl)-1-propanol followed by in-house CALB-catalyzed kinetic resolution yields (S)-alcohol with >99% ee at ~50% conversion, based on the established E-value of 299 [1]. The (R)-butanoate co-product is separated and can be racemized and recycled. This scenario is preferred when the procuring organization possesses biocatalysis capabilities and seeks to minimize reliance on external chiral intermediate suppliers, using the well-characterized E = 299 benchmark to validate in-house enzyme lot performance.

Continuous-Flow Production with Immobilized Whole-Cell Biocatalysts

For organizations scaling duloxetine intermediate production, the continuous membrane reactor process using liquid-core immobilized Candida pseudotropicalis 104 offers 100% conversion, >99% ee, and 10-day operational stability at 12 g/L substrate loading [2]. This scenario is directly supported by the quantitative evidence of 11 reuse cycles and relief of substrate inhibition compared to batch mode. Procurement teams should specify this process capability when sourcing from CROs or CDMOs that offer continuous bioprocessing services.

Large-Scale Racemic Alcohol Supply for Classical Resolution

When enzymatic resolution is not available, procurement of racemic 3-chloro-1-(2-thienyl)-1-propanol (produced via NaBH₄ reduction in 91–94.6% yield ) enables classical resolution using (S)-mandelic acid in 2-butanol/water, a process optimized for industrial scale [3]. This scenario applies to organizations that prefer well-established crystallization-based chiral separation over enzymatic methods, and the documented yield benchmarks allow accurate cost modeling for the racemic intermediate procurement.

Quality Control Identity Verification via Density Discrimination

Incoming material inspection protocols can leverage the 13% density differential (1.281 vs. 1.134 g/cm³) to rapidly confirm that 3-chloro-1-(2-thienyl)-1-propanol, and not the phenyl analogue 3-chloro-1-phenylpropanol, has been received . This scenario is particularly relevant for multi-product pharmaceutical intermediate facilities where both thienyl- and phenyl-series intermediates may be handled, and a simple density check prevents costly cross-contamination and batch rejection.

Application
Selection Property
Validation Focus
CALB-mediated kinetic resolution
Enzymatic resolution efficiency
Lipase lot performance & >99% ee validation
Continuous bioprocessing for (S)-alcohol
Process stability & substrate loading
10-day run consistency & enantiopurity
Racemic alcohol supply for classical resolution
High-yield racemic synthesis
Yield reproducibility & crystallization process
Incoming QC identity verification
Density-based differentiation
Rapid thienyl vs. phenyl confirmation
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